2-Iodo-3-oxo-1,3-diphenylpropyl acetate
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Overview
Description
2-Iodo-3-oxo-1,3-diphenylpropyl acetate is an organic compound characterized by the presence of an iodine atom, a ketone group, and two phenyl groups attached to a propyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-oxo-1,3-diphenylpropyl acetate typically involves the iodination of a precursor compound, followed by acetylation. One common method includes the reaction of 3-oxo-1,3-diphenylpropyl acetate with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and acetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-oxo-1,3-diphenylpropyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Iodo-3-oxo-1,3-diphenylpropyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-3-oxo-1,3-diphenylpropyl acetate involves its interaction with molecular targets through its functional groups. The iodine atom and ketone group play crucial roles in its reactivity, enabling it to participate in various chemical transformations. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-1,3-diphenylpropyl acetate: Lacks the iodine atom, resulting in different reactivity and applications.
2-Bromo-3-oxo-1,3-diphenylpropyl acetate: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior.
Uniqueness
2-Iodo-3-oxo-1,3-diphenylpropyl acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for synthetic chemists and researchers exploring new chemical transformations .
Properties
CAS No. |
65193-97-7 |
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Molecular Formula |
C17H15IO3 |
Molecular Weight |
394.20 g/mol |
IUPAC Name |
(2-iodo-3-oxo-1,3-diphenylpropyl) acetate |
InChI |
InChI=1S/C17H15IO3/c1-12(19)21-17(14-10-6-3-7-11-14)15(18)16(20)13-8-4-2-5-9-13/h2-11,15,17H,1H3 |
InChI Key |
UAQMBAXCZBHVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)I |
Origin of Product |
United States |
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